molecular formula C8H4N2O6S2 B11713698 isothiazolo[4,5-f][1,2]benzisothiazole-3,5(2H,6H)-dione 1,1,7,7-tetraoxide CAS No. 22411-51-4

isothiazolo[4,5-f][1,2]benzisothiazole-3,5(2H,6H)-dione 1,1,7,7-tetraoxide

Cat. No.: B11713698
CAS No.: 22411-51-4
M. Wt: 288.3 g/mol
InChI Key: ZYPHNTFDOHGNDQ-UHFFFAOYSA-N
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Description

Isothiazolo[4,5-f][1,2]benzisothiazole-3,5(2H,6H)-dione 1,1,7,7-tetraoxide is a complex organic compound belonging to the class of isothiazoles. This compound is characterized by its unique structure, which includes a fused benzene ring and an isothiazole ring, making it a significant subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isothiazolo[4,5-f][1,2]benzisothiazole-3,5(2H,6H)-dione 1,1,7,7-tetraoxide typically involves the reaction of 2-mercaptobenzoic acid with diphenyl phosphoryl azide . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include specific temperatures, solvents, and catalysts to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction routes but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques can help in achieving high yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Isothiazolo[4,5-f][1,2]benzisothiazole-3,5(2H,6H)-dione 1,1,7,7-tetraoxide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of thiols or thioethers.

Scientific Research Applications

Isothiazolo[4,5-f][1,2]benzisothiazole-3,5(2H,6H)-dione 1,1,7,7-tetraoxide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of isothiazolo[4,5-f][1,2]benzisothiazole-3,5(2H,6H)-dione 1,1,7,7-tetraoxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isothiazolo[4,5-f][1,2]benzisothiazole-3,5(2H,6H)-dione 1,1,7,7-tetraoxide is unique due to its complex fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

22411-51-4

Molecular Formula

C8H4N2O6S2

Molecular Weight

288.3 g/mol

IUPAC Name

1,1,7,7-tetraoxo-[1,2]thiazolo[4,5-f][1,2]benzothiazole-3,5-dione

InChI

InChI=1S/C8H4N2O6S2/c11-7-3-1-4-6(18(15,16)10-8(4)12)2-5(3)17(13,14)9-7/h1-2H,(H,9,11)(H,10,12)

InChI Key

ZYPHNTFDOHGNDQ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC3=C1C(=O)NS3(=O)=O)S(=O)(=O)NC2=O

Origin of Product

United States

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